(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine

Catalog No.
S12803712
CAS No.
M.F
C9H11F2N
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine

Product Name

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine

IUPAC Name

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C9H11F2N/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6H,12H2,1-2H3/t6-/m1/s1

InChI Key

ANTSSDBMZGSREU-ZCFIWIBFSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)N)F)F

Isomeric SMILES

CC1=C(C(=C(C=C1)[C@@H](C)N)F)F

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine is a chiral compound characterized by the presence of two fluorine atoms on the aromatic ring and a methyl group. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which may enhance its biological activity and pharmacological potential. The molecular formula for (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine is C10H12F2N, and it possesses a molecular weight of approximately 201.21 g/mol. The difluoromethyl substitution contributes to its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines.
  • Substitution: The aromatic ring is capable of undergoing electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions.

This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors or interact with adrenergic receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. The presence of fluorine atoms typically enhances binding affinity and selectivity for biological targets, thus increasing efficacy in therapeutic applications.

The synthesis of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine generally involves several key steps:

  • Starting Material: The synthesis begins with 2,3-difluoro-4-methylbenzaldehyde.
  • Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride or another reducing agent.
  • Amination: The resulting alcohol is converted to an amine through a substitution reaction with ammonia or a suitable amine source.
  • Resolution: The racemic mixture is resolved to obtain the (R)-enantiomer using chiral resolution techniques.
  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine has potential applications in:

  • Pharmacology: Due to its ability to modulate neurotransmitter systems, it may be used in developing treatments for mood disorders and other neuropsychiatric conditions.
  • Medicinal Chemistry: Its unique properties make it suitable for further modifications to enhance its pharmacological profile.

Interaction studies focus on the compound's binding affinity and selectivity towards various receptors. Techniques such as radiolabeled binding assays and functional assays are employed to elucidate its mechanism of action. Understanding these interactions is crucial for determining the therapeutic potential of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine.

Several compounds share structural similarities with (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine:

Compound NameStructure FeaturesBiological Activity
(S)-1-(2-fluorophenyl)ethanamineSingle fluorine substitutionPotential antidepressant
(R)-1-(3-chlorophenyl)ethanamineChlorine instead of fluorineAntidepressant effects
1-(4-methylphenyl)ethanamineNo fluorine substitutionNeurotransmitter modulation

Uniqueness

The uniqueness of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine lies in its dual fluorination and specific stereochemistry. These features enhance its selectivity for certain receptors compared to its analogs, potentially leading to improved pharmacokinetic properties and reduced side effects compared to similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.08595568 g/mol

Monoisotopic Mass

171.08595568 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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